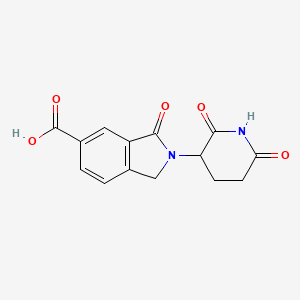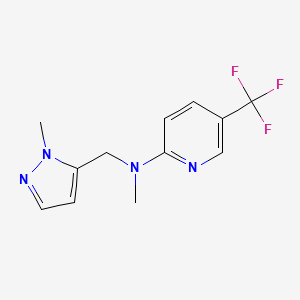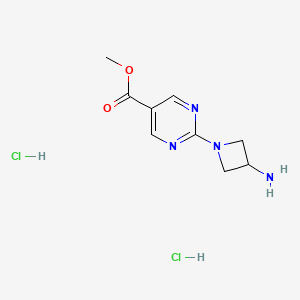
Methyl 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylate;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylate;dihydrochloride” is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C9H12N4O2.2ClH/c1-15-8(14)6-2-11-9(12-3-6)13-4-7(10)5-13;;/h2-3,7H,4-5,10H2,1H3;2*1H . This indicates the presence of 9 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 2 chlorine atoms in the molecule. Physical And Chemical Properties Analysis
The compound has a molecular weight of 281.14 . It is a powder at room temperature .科学的研究の応用
Synthesis Approaches
The chemical compound, "Methyl 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylate; dihydrochloride," has been part of various synthetic approaches for creating novel compounds with potential biological activities. For instance, Wanare (2022) explored the synthesis of thiopyrimidine-glucuronide compounds featuring a dihydropyrimidine skeleton and pyrimidine ring with an amino group. The process involved the reaction of certain benzisoxazoles with thiourea, followed by oxidation and reaction with D-gluconic acid and pyridine to yield specific glucuronosyl compounds (Wanare, 2022). Likewise, Pivazyan et al. (2019) synthesized derivatives containing a pyrimidine fragment, demonstrating significant plant growth stimulating effects (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Structural and Chemical Analysis
The synthesized compounds in these studies undergo various analyses, including IR, 1H NMR, and mass spectrometry, to characterize their structures and chemical properties. For instance, Liu et al. (2009) provided detailed structural analysis of a related compound, revealing its chiral center and the interactions between its molecular components, which included hydrogen bonding forming an infinite chain (Liu, Liu, Elleraas, Rheingold, DiPasquale, & Yanovsky, 2009).
Biological Activities and Applications
Antimicrobial and Anticancer Properties
The compounds synthesized using similar structures and methods have been evaluated for their biological activities, particularly antimicrobial and anticancer properties. For example, Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts with chloranilic and picric acids, which showed notable antibacterial and antifungal activities (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013). Similarly, Hafez, El-Gazzar, and Al-Hussain (2016) reported significant antimicrobial and anticancer activity in synthesized pyrazole derivatives, highlighting the potential of these compounds in medical applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2.2ClH/c1-15-8(14)6-2-11-9(12-3-6)13-4-7(10)5-13;;/h2-3,7H,4-5,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPDBPURCHVHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)N2CC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-aminoazetidin-1-yl)pyrimidine-5-carboxylate dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2804479.png)
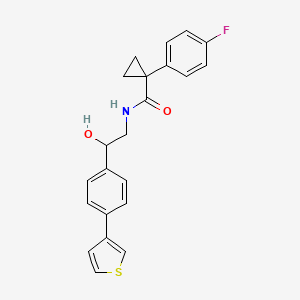
![2-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2804484.png)


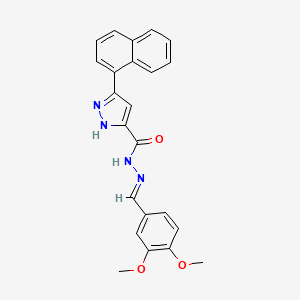

![[(5-Chloro-1,3-benzothiazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B2804491.png)
![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide](/img/structure/B2804494.png)
![4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2804495.png)
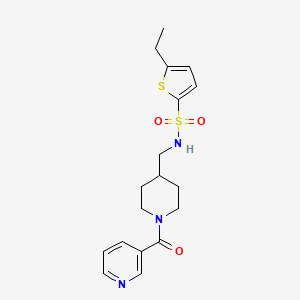
![N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2804498.png)
